molecular formula C2F5KO2S B1433508 Potassium 1,1,2,2,2-pentafluoroethanesulfinate CAS No. 182917-27-7

Potassium 1,1,2,2,2-pentafluoroethanesulfinate

Cat. No.: B1433508
CAS No.: 182917-27-7
M. Wt: 222.18 g/mol
InChI Key: XXVCCPSSXYITPY-UHFFFAOYSA-M
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Description

Potassium 1,1,2,2,2-pentafluoroethanesulfinate is a chemical compound with the molecular formula C2F5O2SK. It is a potassium salt derived from 1,1,2,2,2-pentafluoroethanesulfonic acid. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1,1,2,2,2-pentafluoroethanesulfinate typically involves the reaction of pentafluoroethanesulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium 1,1,2,2,2-pentafluoroethanesulfinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles.

Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may produce pentafluoroethanesulfonic acid derivatives, while reduction can yield pentafluoroethane derivatives.

Scientific Research Applications

Potassium 1,1,2,2,2-pentafluoroethanesulfinate has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of fluorinated compounds, which are important in materials science and engineering.

Mechanism of Action

The mechanism by which Potassium 1,1,2,2,2-pentafluoroethanesulfinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby influencing biological processes.

Comparison with Similar Compounds

  • Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethanesulfonate

  • Potassium 1,1,2,2,2-pentafluoroethanesulfonate

Uniqueness: Potassium 1,1,2,2,2-pentafluoroethanesulfinate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring strong oxidizing or reducing agents.

Properties

IUPAC Name

potassium;1,1,2,2,2-pentafluoroethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF5O2S.K/c3-1(4,5)2(6,7)10(8)9;/h(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVCCPSSXYITPY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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